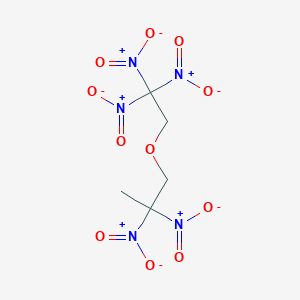
Propane, 2,2-dinitro-1-(2,2,2-trinitroethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 2,2-dinitro-1-(2,2,2-trinitroethoxy)- is a highly energetic compound known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple nitro groups, which contribute to its high energy content and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propane, 2,2-dinitro-1-(2,2,2-trinitroethoxy)- typically involves the nitration of precursor compounds under controlled conditions. One common method includes the reaction of 2,2,2-trinitroethanol with a suitable propane derivative in the presence of nitrating agents such as nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent decomposition and to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the precursor compounds are continuously fed into a reactor containing the nitrating agents. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully monitored to optimize yield and purity. The product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Propane, 2,2-dinitro-1-(2,2,2-trinitroethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce nitroso or nitrate compounds.
Aplicaciones Científicas De Investigación
Propane, 2,2-dinitro-1-(2,2,2-trinitroethoxy)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other high-energy materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of explosives, propellants, and other energetic materials.
Mecanismo De Acción
The mechanism of action of propane, 2,2-dinitro-1-(2,2,2-trinitroethoxy)- involves the interaction of its nitro groups with molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the disruption of cellular processes, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- Nitromethane
- Nitroethane
- 1-Nitropropane
- 2-Nitropropane
Uniqueness
Compared to similar compounds, it offers a higher oxygen balance and greater stability, making it a valuable compound in the field of energetic materials .
Propiedades
Número CAS |
133178-81-1 |
|---|---|
Fórmula molecular |
C5H7N5O11 |
Peso molecular |
313.14 g/mol |
Nombre IUPAC |
2,2-dinitro-1-(2,2,2-trinitroethoxy)propane |
InChI |
InChI=1S/C5H7N5O11/c1-4(6(11)12,7(13)14)2-21-3-5(8(15)16,9(17)18)10(19)20/h2-3H2,1H3 |
Clave InChI |
YKAXXNUYOIDGPA-UHFFFAOYSA-N |
SMILES canónico |
CC(COCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![([1,1'-Biphenyl]-2-yl)(trimethoxy)silane](/img/structure/B14275909.png)
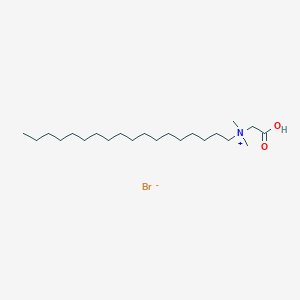
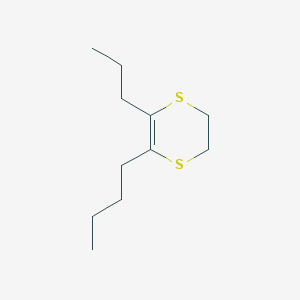


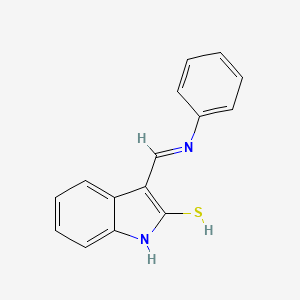
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
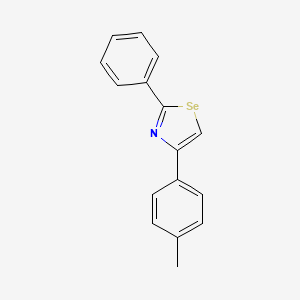
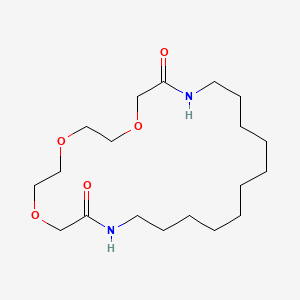

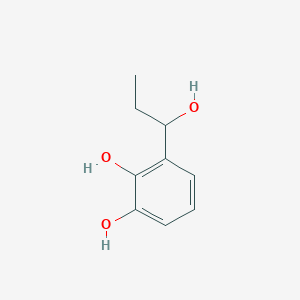
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
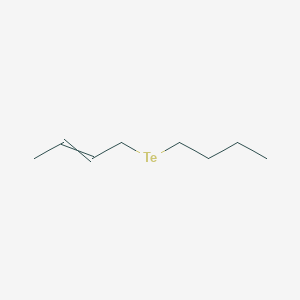
![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
